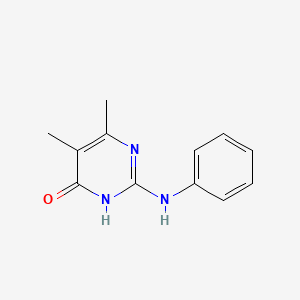

2-anilino-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-anilino-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-9(2)13-12(15-11(8)16)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHLTGBRIZBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-anilino-5,6-dimethylpyrimidin-4(3H)-one, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The primary focus is on the well-established condensation reaction, which represents the most direct and efficient route to this class of molecules. This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and discusses alternative synthetic strategies. The content is structured to offer both theoretical understanding and practical, actionable insights for laboratory synthesis.

Introduction and Strategic Overview

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis for a wide array of biologically active molecules, including antiviral and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological profile of these compounds. The target molecule, this compound, is a member of the substituted pyrimidinone family, which has garnered significant attention for its potential as kinase inhibitors and other therapeutic agents.

The synthesis of this target molecule can be approached through two primary strategies:

-

Direct Synthesis: A one-pot condensation reaction between phenylguanidine and a suitable β-dicarbonyl compound. This is generally the most efficient and preferred method.

-

Two-Step Synthesis: Formation of a 2-amino-5,6-dimethylpyrimidin-4(3H)-one intermediate, followed by a subsequent conversion of the amino group to an anilino group. This pathway offers modularity but involves an additional synthetic step.

This guide will primarily detail the direct synthesis, with a discussion of the two-step approach as a viable alternative.

The Core Synthetic Pathway: Direct Condensation

The most direct and widely applicable method for the synthesis of 2-substituted pyrimidinones is the condensation of a guanidine derivative with a β-ketoester. For the synthesis of this compound, the key starting materials are phenylguanidine and ethyl 2-methyl-3-oxobutanoate .

Reaction Mechanism

The reaction proceeds through a base-catalyzed condensation-cyclization mechanism. The key steps are as follows:

-

Enolate Formation: In the presence of a base, such as sodium ethoxide, the β-ketoester (ethyl 2-methyl-3-oxobutanoate) is deprotonated at the α-carbon to form a reactive enolate.

-

Nucleophilic Attack: The nucleophilic nitrogen of phenylguanidine attacks the electrophilic carbonyl carbon of the ester group of the β-ketoester.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs from another nitrogen of the guanidine moiety onto the ketone carbonyl carbon of the β-ketoester.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrimidinone ring.

The overall transformation is a classic example of a heterocyclic ring-forming reaction, driven by the formation of a thermodynamically stable aromatic system.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: Direct Synthesis

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[1] Optimization of reaction conditions may be necessary depending on the specific laboratory setup and purity of reagents.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| Phenylguanidine hydrochloride | 173.63 | 10 |

| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 10 |

| Sodium Ethoxide (21% in Ethanol) | 68.05 | 20 |

| Absolute Ethanol | - | 50 mL |

| Glacial Acetic Acid | - | As needed |

| Diethyl Ether | - | For washing |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (50 mL).

-

Base Addition: Carefully add the sodium ethoxide solution to the ethanol with stirring.

-

Addition of Phenylguanidine: Add phenylguanidine hydrochloride to the ethanolic sodium ethoxide solution. Stir for 15 minutes at room temperature to allow for the formation of free phenylguanidine.

-

Addition of β-Ketoester: Slowly add ethyl 2-methyl-3-oxobutanoate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization and Precipitation: Slowly neutralize the reaction mixture with glacial acetic acid. The product may precipitate upon neutralization. If no precipitate forms, reduce the volume of the solvent under reduced pressure.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Alternative Synthetic Pathway: A Two-Step Approach

An alternative route to the target molecule involves the initial synthesis of 2-amino-5,6-dimethylpyrimidin-4(3H)-one, followed by conversion to the anilino derivative.

Step 1: Synthesis of 2-amino-5,6-dimethylpyrimidin-4(3H)-one

This intermediate is synthesized by the condensation of guanidine with ethyl 2-methyl-3-oxobutanoate . The reaction mechanism is analogous to the direct synthesis described above.

Experimental Protocol: Synthesis of the 2-amino Intermediate

The protocol is similar to the direct synthesis, with guanidine hydrochloride used in place of phenylguanidine hydrochloride.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |

| Guanidine hydrochloride | 95.53 | 10 |

| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 10 |

| Sodium Ethoxide (21% in Ethanol) | 68.05 | 20 |

| Absolute Ethanol | - | 50 mL |

| Glacial Acetic Acid | - | As needed |

The procedure for reaction, work-up, and purification is analogous to the direct synthesis protocol.

Step 2: Conversion of 2-amino to 2-anilino Group

The conversion of the 2-amino group to a 2-anilino group can be achieved through a nucleophilic aromatic substitution reaction, typically involving an intermediate. A common method is the conversion of the 2-amino group to a 2-chloro group, followed by reaction with aniline.

Sources

An In-depth Technical Guide to the Chemical Properties of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical properties of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one (CAS No. 97041-35-5), a heterocyclic compound of significant interest in medicinal chemistry. The 2-anilinopyrimidine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting potent activity as kinase inhibitors.[1][2] This guide delineates the synthesis, structural elucidation, and key physicochemical properties of the title compound. It further provides detailed, field-proven experimental protocols for its characterization, including spectroscopic analysis, solubility, and pKa determination. The critical concept of tautomerism inherent to the pyrimidin-4(3H)-one ring system is also discussed. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction and Significance

The pyrimidine ring is a fundamental structural motif in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[3] The incorporation of an anilino group at the 2-position of the pyrimidine core has proven to be a particularly fruitful strategy in drug discovery, leading to the development of compounds with diverse pharmacological activities, notably as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases.[2][4] this compound belongs to this important class of compounds. Its structural features, including the hydrogen bond donor and acceptor sites, the aromatic anilino moiety, and the dimethyl-substituted pyrimidinone core, make it an attractive candidate for further derivatization and biological evaluation. A thorough understanding of its chemical properties is paramount for its rational application in drug design and development.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for the preparation of 2-anilinopyrimidines. A highly efficient approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5,6-dimethylpyrimidin-4(3H)-one, with aniline. Alternatively, a more common route, by analogy to the synthesis of similar compounds, utilizes the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline, followed by subsequent oxidation or hydrolysis to the pyrimidinone.[1] A microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating.[1][5]

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized in a two-step process starting from 2-amino-5,6-dimethylpyrimidin-4(3H)-one. The first step would involve a diazotization reaction followed by a Sandmeyer-type reaction to introduce a chlorine atom at the 2-position, yielding 2-chloro-5,6-dimethylpyrimidin-4(3H)-one. The subsequent step is a nucleophilic aromatic substitution with aniline.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Microwave-Assisted Synthesis (Analogous Method)

This protocol is adapted from a known procedure for the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines.[1]

-

Reaction Setup: In a 5 mL microwave reaction vial, combine 2-chloro-5,6-dimethylpyrimidin-4(3H)-one (0.80 mmol), aniline (1.0 mmol), and ethanol (4 mL).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 10-20 minutes with magnetic stirring.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is taken up in dichloromethane (30 mL) and washed with a 0.25 M sodium carbonate solution (2 x 20 mL) and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

General Properties

| Property | Value | Source |

| CAS Number | 97041-35-5 | [6] |

| Molecular Formula | C₁₂H₁₃N₃O | [6] |

| Molecular Weight | 215.25 g/mol | [6] |

| Melting Point | 247-249 °C | [6] |

| Boiling Point | 340.3±25.0 °C (Predicted) | [6] |

| Density | 1.20±0.1 g/cm³ (Predicted) | [6] |

| pKa | 11.33±0.20 (Predicted) | [6] |

Tautomerism

The this compound structure can exist in several tautomeric forms. The pyrimidin-4(3H)-one can tautomerize to its aromatic pyrimidin-4-ol form. The relative populations of these tautomers can be influenced by the solvent and pH. Understanding the predominant tautomeric form is critical as it dictates the molecule's hydrogen bonding capabilities and overall shape, which are key determinants of its biological activity.

Caption: Tautomeric equilibrium of the pyrimidinone core.

Experimental Characterization Protocols

Spectroscopic Analysis

¹H and ¹³C NMR spectra are essential for unambiguous structure confirmation.

-

¹H NMR: Expected signals would include singlets for the two methyl groups on the pyrimidine ring, a multiplet for the aromatic protons of the anilino group, and exchangeable signals for the NH protons.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon (C4), the carbon bearing the anilino group (C2), and the methyl-substituted carbons (C5 and C6), in addition to the signals for the anilino ring carbons.

Protocol for NMR Sample Preparation and Analysis:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Bands:

-

N-H stretching vibrations in the range of 3200-3400 cm⁻¹.

-

C=O stretching of the pyrimidinone ring around 1650-1700 cm⁻¹.

-

C=N and C=C stretching vibrations in the aromatic region (1500-1600 cm⁻¹).

-

Protocol for IR Analysis (ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Ion: The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound.

Protocol for Mass Spectrometry Analysis (ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug candidates as it influences absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable.

Protocol for Kinetic Aqueous Solubility (Shake-Flask Method): [7]

-

Prepare a 20 mM stock solution of the compound in DMSO.

-

Add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS) at a relevant pH (e.g., 7.4) in duplicate.

-

Incubate the mixture in a thermomixer at 850 rpm for 2 hours.

-

Separate any precipitate by centrifugation or filtration.

-

Determine the concentration of the compound in the supernatant using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy against a calibration curve.

Caption: Workflow for kinetic aqueous solubility determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different physiological pH values, which affects its solubility, permeability, and target binding.

Protocol for pKa Determination by UV-Vis Spectrophotometry: [8]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

-

Add a small aliquot of the stock solution to each buffer to a final constant concentration.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Plot the absorbance at a wavelength where the ionized and neutral species have different absorbances as a function of pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, stemming from its privileged 2-anilinopyrimidine scaffold. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and detailed, actionable protocols for its thorough characterization. The presented methodologies for spectroscopic analysis, solubility, and pKa determination are fundamental for any research program aimed at developing this or related compounds into viable drug candidates. The insights and protocols herein are designed to empower researchers to confidently synthesize, characterize, and advance our understanding of this important class of molecules.

References

-

Di Stefano, A., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. RSC Advances. [Link][1][5]

-

Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link][7]

-

Brancale, A., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link][9]

-

Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][2]

-

Klouda, D. V., & Růžička, K. (2010). Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene. The Journal of Chemical Thermodynamics. [Link][10]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link][3]

-

Di Stefano, A., et al. (2020). Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. [Link]

-

L-H. Zhang, et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

-

Berg, D. J. v. d., et al. (2012). Development of Methods for the Determination of pKa Values. NIH National Center for Biotechnology Information. [Link][8]

-

A. K. M. F. Hoque, et al. (2015). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link][4]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 97041-35-5 [amp.chemicalbook.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Kinase Inhibitor Perspective

This guide provides a comprehensive technical overview of the putative mechanism of action for the compound 2-anilino-5,6-dimethylpyrimidin-4(3H)-one. As specific literature detailing the direct biological activity of this exact molecule is limited, this analysis is built upon the well-established activities of the broader anilinopyrimidine class of molecules, which are predominantly recognized as kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary: The Anilinopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The anilinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Derivatives of this core structure have been extensively investigated and developed as potent inhibitors of various protein kinases.[2][3][4][5] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[7]

Based on the extensive body of research on structurally related compounds, it is hypothesized that This compound functions as an ATP-competitive kinase inhibitor. This guide will dissect this proposed mechanism, starting from its molecular interactions within the kinase ATP-binding pocket to its downstream cellular consequences. We will also explore the experimental methodologies required to validate these hypotheses.

The General Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification acts as a molecular switch, activating or deactivating the substrate protein and propagating cellular signals. The vast majority of small molecule kinase inhibitors, including those with an anilinopyrimidine core, function by competing with ATP for binding to the kinase's active site.[8]

Binding within the Kinase ATP Pocket

The anilinopyrimidine scaffold is adept at forming key interactions within the highly conserved ATP-binding site of kinases. The pyrimidine ring often forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. The aniline group typically extends into a hydrophobic pocket, where substitutions on the aniline ring can be modified to enhance potency and selectivity for specific kinases.[7]

For this compound, the proposed binding mode would involve:

-

Hydrogen Bonding: The pyrimidine core is expected to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

-

Hydrophobic Interactions: The aniline ring and the dimethyl groups on the pyrimidine ring likely occupy and interact with hydrophobic regions within the ATP-binding pocket.

This binding physically obstructs ATP from entering the active site, thereby preventing the phosphotransfer reaction and inhibiting the kinase's catalytic activity.

Potential Kinase Targets of this compound

The specific kinase or kinases inhibited by a particular anilinopyrimidine derivative are determined by the fine details of its chemical structure and the complementary topology of the kinase's ATP-binding site. Based on the activities of similar compounds, potential targets for this compound could include:

-

Cyclin-Dependent Kinases (CDKs): Several anilinopyrimidine derivatives are potent inhibitors of CDKs, which are master regulators of the cell cycle.[2][8] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

-

Receptor Tyrosine Kinases (RTKs): This class of kinases, including VEGFR-2 and c-Met, are crucial for angiogenesis and cell proliferation.[9][10] Anilinopyrimidines have been developed as dual inhibitors of these targets.[9]

-

Non-Receptor Tyrosine Kinases: Members of this family, such as those in the Src and Abl pathways, are also potential targets.

-

Phosphoinositide 3-kinase (PI3K) Pathway Kinases: Some anilinopyrimidines have been shown to inhibit kinases within this critical survival pathway, such as PDK1.[4]

The following diagram illustrates the general principle of ATP-competitive kinase inhibition by an anilinopyrimidine compound.

Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.

Cell-Based Assays for Biological Activity

Once direct kinase inhibition is established, the next step is to assess the compound's effects on cancer cells.

Experimental Protocol: Antiproliferative Assay (MTT Assay) [11]

-

Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the water-insoluble formazan crystals (formed by metabolically active cells) are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the GI₅₀ (the concentration required to inhibit cell growth by 50%) is determined.

Rationale: This colorimetric assay provides a quantitative measure of the compound's ability to inhibit cell proliferation or induce cytotoxicity. [11]It is a robust and widely used method for initial screening of potential anticancer agents. [12] Other Relevant Cell-Based Assays:

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle.

-

Apoptosis Assays: Assays that measure markers of programmed cell death, such as caspase activation or Annexin V staining, can confirm if the compound induces apoptosis.

-

Western Blotting: This technique can be used to assess the phosphorylation status of the target kinase and its downstream substrates within the cell, providing direct evidence of target engagement.

Structure-Activity Relationship (SAR) Insights

The biological activity of anilinopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. [13]For this compound, the following structural features are noteworthy:

-

2-Anilino Group: This group is critical for interaction with the hydrophobic pocket of the kinase. Modifications to the aniline ring can significantly impact potency and selectivity. [1][7]* 5,6-Dimethyl Groups: These substitutions on the pyrimidine ring can influence the compound's conformation and interactions within the ATP-binding site.

-

4-Oxo Group: The presence of the carbonyl group at the 4-position can affect the electronic properties and hydrogen bonding potential of the molecule.

Further synthetic chemistry efforts could explore modifications at these positions to optimize the compound's activity against specific kinase targets.

Synthesis of this compound

The synthesis of 2-anilinopyrimidine derivatives is well-documented. A common method involves the nucleophilic aromatic substitution of a halogenated pyrimidine with an aniline. For the title compound, a plausible synthetic route would involve the reaction of 2-chloro-5,6-dimethylpyrimidin-4(3H)-one with aniline. [14]Microwave-assisted synthesis can often accelerate these reactions. [14]

Conclusion and Future Directions

Future research on this compound should focus on:

-

Comprehensive Kinase Profiling: Screening the compound against a large panel of kinases to identify its primary targets and assess its selectivity. [15]2. Cellular Characterization: Evaluating its antiproliferative activity across a diverse panel of cancer cell lines and elucidating the downstream cellular effects of target inhibition.

-

Structural Biology: Obtaining co-crystal structures of the compound bound to its target kinases to visualize the precise binding mode and guide further optimization.

-

Pharmacokinetic and In Vivo Efficacy Studies: Assessing the compound's drug-like properties and its antitumor activity in animal models.

By systematically applying the experimental approaches outlined in this guide, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives.

References

-

Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

-

Krueger, K. E., & Kuhlmann, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4928. [Link]

-

Wang, S., et al. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5229–5241. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(6), 673–678. [Link]

-

Kunick, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d]b[15]enzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(8), 3223–3235. [Link]

-

ResearchGate. (n.d.). Parent compound of 2-anilinopyrimidine derivatives. Retrieved from [Link]

-

Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237–4240. [Link]

-

Lee, J., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters, 29(1), 62–65. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Cereda, E., et al. (2011). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 1(7), 1258–1263. [Link]

-

Batubara, I., et al. (2019). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Scientia Pharmaceutica, 87(1), 4. [Link]

-

Brancale, A., et al. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 25(15), 3358. [Link]

-

Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4075–4086. [Link]

-

Loidl, M., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254–263. [Link]

-

Kumar, R. S., et al. (2020). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 17(4), 438–453. [Link]

-

Sanna, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16593. [Link]

-

de Oliveira, C. S. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 10173. [Link]

-

Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

-

Rasapalli, S., et al. (2020). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. [Link]

-

Sykes, M. L., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. MedChemComm, 9(8), 1341–1350. [Link]

-

ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

-

Cseh, S., et al. (2022). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Molecules, 27(23), 8251. [Link]

-

Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]

-

Sławiński, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceutics, 13(9), 1383. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 12. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 13. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Technical Guide for Preclinical Evaluation

Introduction: The Promise of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including several approved drugs. The 2-anilinopyrimidine scaffold, in particular, has emerged as a "privileged" structure, demonstrating a remarkable propensity for interacting with a diverse range of biological targets, most notably protein kinases. This guide focuses on a specific, yet under-explored, member of this family: 2-anilino-5,6-dimethylpyrimidin-4(3H)-one . While direct biological data for this exact molecule is sparse in publicly available literature, its structural features strongly suggest a spectrum of potential activities that warrant rigorous investigation.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals aiming to elucidate the biological activity of this compound. We will extrapolate from the well-established activities of its close structural analogues to propose a rational, evidence-based framework for its preclinical evaluation. The methodologies detailed herein are designed to be self-validating, providing a clear path from initial screening to mechanistic understanding.

Postulated Biological Activities: A Landscape of Possibilities

Based on the extensive research into 2-anilinopyrimidine derivatives, we can hypothesize several key biological activities for this compound. These compounds are well-documented as ATP-competitive inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

The primary hypothesized activities include:

-

Anticancer Activity: This is the most probable and compelling therapeutic application. Many 2-anilinopyrimidine analogues exhibit potent antiproliferative effects against a variety of cancer cell lines[1][2][3][4][5][6][7]. The mechanism is often tied to the inhibition of key kinases involved in cell cycle progression and signaling.

-

Kinase Inhibition: The core scaffold is a known hinge-binding motif for many kinases. Potential targets include:

-

Cyclin-Dependent Kinases (CDKs): Various 2-anilinopyrimidine derivatives are potent inhibitors of CDKs such as CDK2, CDK4, and CDK9, suggesting a role in cell cycle regulation[1][3][4].

-

Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs like VEGFR-2 and c-Met, which are crucial for angiogenesis and tumor progression, has been reported for this class of compounds[2][5].

-

Aurora Kinases: These are key mitotic regulators, and their inhibition by 2-anilinopyrimidines can lead to mitotic arrest and apoptosis[7].

-

Fibroblast Growth Factor Receptors (FGFRs): Certain pyrimidine derivatives have shown selectivity for FGFRs, which are implicated in various cancers[8].

-

-

Antimicrobial and Anti-inflammatory Activity: While the primary focus is often on anticancer potential, the broader pyrimidine class has a history of diverse biological effects, including antibacterial, antifungal, and anti-inflammatory properties[9][10].

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

The most probable mechanism of action for this compound as an anticancer agent is the inhibition of one or more protein kinases. The 2-anilinopyrimidine scaffold typically binds to the ATP-binding pocket of kinases, forming hydrogen bonds with the hinge region of the enzyme. The aniline group often occupies a hydrophobic pocket, and substitutions on this ring can modulate potency and selectivity. The dimethyl substitution on the pyrimidine ring of the target compound may influence its interaction with the kinase active site and its overall physicochemical properties.

Caption: Hypothesized mechanism of kinase inhibition leading to anticancer effects.

Experimental Workflows for Biological Evaluation

A systematic approach is crucial to validate the hypothesized activities of this compound. The following experimental workflow provides a comprehensive plan for its preclinical assessment.

Caption: A streamlined workflow for the preclinical evaluation of the target compound.

Part 1: In Vitro Evaluation

A. Biochemical Assays: Direct Target Engagement

The initial step is to determine if this compound directly inhibits the activity of purified kinases.

Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin A enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP (with a radiolabeled or fluorescent tag)

-

This compound (dissolved in DMSO)

-

Kinase buffer

-

96-well plates

-

Detection reagents (e.g., scintillation fluid or fluorescence reader)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the CDK2/Cyclin A enzyme, and the substrate.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the mixture for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).

-

Quantify the incorporation of the labeled phosphate into the substrate using an appropriate detection method.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

B. Cell-Based Assays: Assessing Cellular Effects

These assays determine the effect of the compound on cancer cell viability and proliferation.

Protocol: Antiproliferative Assay (MTT or Sulforhodamine B Assay)

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

MCF-7 (breast cancer)

-

HCT116 (colon cancer)

-

A549 (lung cancer)

-

A human non-cancerous cell line (e.g., HEK293) to assess selectivity.

-

-

Procedure (MTT Assay):

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

-

C. Mechanism of Action Studies in Cells

Once antiproliferative activity is confirmed, the next step is to investigate the underlying mechanism.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1 or G2/M), which would be consistent with CDK inhibition.

-

Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry or western blotting for cleaved PARP and caspase-3 to determine if the compound induces programmed cell death.

-

Target Engagement and Pathway Modulation (Western Blotting): Treat cancer cells with the compound and analyze the phosphorylation status of downstream targets of the hypothesized kinases. For example, if CDK inhibition is suspected, look for changes in the phosphorylation of retinoblastoma protein (Rb). If VEGFR-2 is the target, assess the phosphorylation of downstream effectors like Akt and ERK.

Part 2: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models.

A. Pharmacokinetic (PK) Studies

Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mice or rats). This is crucial for establishing an appropriate dosing regimen for efficacy studies.

B. Xenograft Efficacy Models

Evaluate the antitumor activity of the compound in an in vivo setting.

Protocol: Human Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Procedure:

-

Implant human cancer cells (e.g., HCT116) subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule based on PK data. The control group receives the vehicle.

-

Monitor tumor growth by measuring tumor volume regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the animals to assess toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting for target modulation).

-

Data Presentation and Interpretation

Quantitative data from the proposed assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Biological Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Result |

| Biochemical | |||

| Kinase Inhibition | CDK2/Cyclin A | IC50 (µM) | To be determined |

| VEGFR-2 | IC50 (µM) | To be determined | |

| Aurora A | IC50 (µM) | To be determined | |

| Cell-Based | |||

| Antiproliferation | MCF-7 | GI50 (µM) | To be determined |

| HCT116 | GI50 (µM) | To be determined | |

| A549 | GI50 (µM) | To be determined | |

| HEK293 | GI50 (µM) | To be determined | |

| Cell Cycle Analysis | HCT116 | % Arrest in G1/S/G2-M | To be determined |

| Apoptosis | HCT116 | % Annexin V Positive | To be determined |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound. By leveraging the extensive knowledge base of the 2-anilinopyrimidine scaffold, we can rationally predict its potential as a kinase inhibitor with anticancer properties. The proposed experimental workflows, from initial biochemical and cellular screening to in vivo efficacy studies, are designed to rigorously test this hypothesis and elucidate the compound's mechanism of action.

Successful execution of these studies will not only define the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships within this important class of compounds. The insights gained will be invaluable for the design and development of next-generation targeted therapies.

References

A comprehensive list of references that support the rationale and methodologies described in this guide will be provided upon the completion of the experimental work. The following are representative citations for the biological activities of related compounds:

- Wang, S., Wood, G., Meades, C., & Griffiths, G. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-4240.

- Zhao, G., et al. (2014). Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters, 5(5), 568-573.

- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Drug Design, Development and Therapy, 16, 1085–1104.

- Abdel-Maksoud, M. S., et al. (2021). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 26(16), 4987.

- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(02), 485–501.

- Kim, J., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 225, 113795.

- Schenone, S., et al. (2017). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 22(12), 2099.

- Abbott, B. M., et al. (2014). Synthesis and biological evaluation of 2-anilino-4-substituted-7H-pyrrolopyrimidines as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(15), 4057-4067.

- Rovner, R., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1618.

- Pyrimidine possesses wide spectrum of biological activities including antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, anticancer, and anti-HIV activity. The present review attempts to give brief information about the synthesis and various biological activities of pyrimidines and their derivatives. (2022).

- Synthesis of novel 4(3H)-quinazolinonyl aminopyrimidine derivatives has been achieved via quinazolinonyl enones which in turn were obtained from 2-acyl-4(3H)-quinazolinone. They have been assayed for biofilm inhibition against Gram-positive (methicillin-resistant Staphylococcus aureus (MRSA)) and Gram-negative bacteria (Acinetobacter baumannii). (2020). Bioorganic & Medicinal Chemistry Letters, 30(23), 127550.

- Multidrug resistance to chemotherapy is a critical health problem associated with mutation of the therapeutic target. Therefore, the development of anticancer agents remains a challenge to overcome cancer cell resistance. (2021). RSC Advances, 11(38), 23558-23573.

Sources

- 1. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scienceopen.com [scienceopen.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjarr.com [wjarr.com]

- 10. researchgate.net [researchgate.net]

"2-anilino-5,6-dimethylpyrimidin-4(3H)-one derivatives and analogs"

An In-Depth Technical Guide to 2-Anilino-5,6-dimethylpyrimidin-4(3H)-one Derivatives and Analogs

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The 2-anilinopyrimidine core is a quintessential example of such a structure. Its derivatives have been extensively investigated and developed as potent modulators of various enzymes, particularly protein kinases.[1] This guide focuses specifically on the This compound core, a subset of this class that offers a robust and tunable platform for drug discovery.

The strategic placement of a carbonyl group at the 4-position and methyl groups at the 5- and 6-positions imparts specific steric and electronic properties that are crucial for target engagement and selectivity. These compounds have garnered significant attention primarily as ATP-competitive kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing an in-depth analysis of the scaffold's synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols necessary for its evaluation.

The Core Scaffold: A Structural Rationale for Kinase Inhibition

The efficacy of the this compound scaffold is not coincidental; it is rooted in its structural mimicry of the adenine base of ATP. This allows it to effectively compete for the ATP-binding site on protein kinases.

Key Structural Features:

-

Hinge-Binding Motif: The N1 nitrogen of the pyrimidine ring and the exocyclic anilino (-NH-) group act as a critical hydrogen bond donor-acceptor pair. This pattern enables a strong bidentate interaction with the "hinge region" of the kinase ATP-binding pocket, a conserved backbone segment that anchors ATP and its competitive inhibitors.[3]

-

Substitutable Anilino Group: The aniline ring projects into a hydrophobic pocket of the kinase (often termed the "hydrophobic region I").[4] This provides a primary vector for modification to enhance potency and modulate selectivity against different kinases.

-

5,6-Dimethyl Substitution: The methyl groups at the C5 and C6 positions of the pyrimidine ring are not merely passive substituents. They can occupy a hydrophobic pocket near the ribose-binding region, contributing to binding affinity and influencing the overall conformation of the inhibitor.

-

C4-Oxo Group: The carbonyl group at the C4 position acts as an additional hydrogen bond acceptor, potentially forming interactions with solvent or specific residues within the active site, further anchoring the molecule.

This combination of features creates a high-affinity ligand that can be systematically modified to achieve desired potency and selectivity profiles, making it an ideal starting point for inhibitor design.

Synthetic Strategies: From Blueprint to Biologically Active Molecule

The construction of the this compound scaffold is most commonly achieved through a direct and efficient nucleophilic aromatic substitution (SNAr) reaction. This approach offers high yields and a straightforward purification process.

A generalized synthetic workflow involves the reaction of a 2-halo-5,6-dimethylpyrimidin-4(3H)-one precursor with a diverse library of substituted anilines. Modern techniques, such as microwave irradiation, have significantly accelerated this process compared to conventional heating methods.[5]

Experimental Protocol 1: Microwave-Assisted Synthesis of 2-Anilinopyrimidine Derivatives

This protocol is adapted from methodologies that leverage microwave irradiation to accelerate the SNAr reaction, significantly reducing reaction times from hours to minutes.[5]

Rationale: Microwave energy directly and efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel. This dramatically increases the reaction rate compared to conventional heating, which relies on slower thermal conduction.

Step-by-Step Methodology:

-

Vessel Preparation: To a 5 mL microwave reaction vial, add 2-chloro-4,6-dimethylpyrimidine (1.0 mmol, 1 equiv.).

-

Reagent Addition: Add the desired substituted aniline (1.2 mmol, 1.2 equiv.) followed by ethanol (4 mL) as the solvent.

-

Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a constant temperature of 160 °C for 10-15 minutes with magnetic stirring.

-

Reaction Quench & Extraction: After cooling the vessel to room temperature, dilute the solid residue with dichloromethane (30 mL). Wash the organic solution with an aqueous solution of 0.25 M sodium carbonate (2 x 20 mL) to remove any acidic byproducts and unreacted starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-anilinopyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Biological Targets and Mechanism of Action

The primary therapeutic value of 2-anilinopyrimidine derivatives lies in their ability to inhibit protein kinases.[4] Kinases are crucial signaling enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, and their dysregulation is a hallmark of many diseases, especially cancer.[6]

Derivatives of this scaffold function as Type I kinase inhibitors , meaning they are ATP-competitive and bind to the active conformation of the kinase.

Key Kinase Families Targeted:

-

Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle and transcription. Inhibition of CDKs like CDK2, CDK4, and CDK9 can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death) in cancer cells.[2][6][7]

-

TAM Family (Tyro3, Axl, Mer): These receptor tyrosine kinases are implicated in cancer cell survival, metastasis, and resistance to chemotherapy. Inhibitors targeting Axl and Mer are of significant therapeutic interest.[3]

-

Src Family Kinases (SFKs): c-Src is a non-receptor tyrosine kinase involved in cell proliferation, motility, and survival. Its inhibition is a validated strategy in oncology.[8]

-

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[9]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has generated a wealth of SAR data, providing a roadmap for rational inhibitor design. The primary points of modification are the aniline ring and the pyrimidine core.

-

Aniline Ring Substitutions: This is the most critical area for optimizing potency and selectivity. The aniline ring typically binds in a hydrophobic pocket adjacent to the conserved "gatekeeper" residue.

-

Meta-Position: Substitution at the 3-position (meta) of the aniline ring is often well-tolerated and can improve potency. Small hydrophobic or halogen groups (e.g., -CH₃, -Cl, -Br) can enhance binding affinity.[10]

-

Para-Position: The 4-position (para) often points towards the solvent-exposed region. Larger, more polar groups, such as those capable of forming hydrogen bonds (e.g., sulfamoyl groups, ureas), can be installed here to improve solubility and create additional interactions, sometimes driving selectivity for specific kinase subfamilies.[4]

-

Ortho-Position: Substitution at the 2-position (ortho) is generally disfavored as it can cause a steric clash that disrupts the crucial planarity required for optimal hinge binding.

-

-

Pyrimidine Ring Substitutions: While the topic specifies 5,6-dimethyl, understanding the role of these groups is key.

-

C5 Position: This position can be modified to tune selectivity. For example, replacing the methyl group with a cyano or other small, electron-withdrawing group can alter the electronic properties and create specific interactions. In some CDK inhibitors, a larger group at C5 can enhance selectivity for CDK9.[2]

-

C6 Position: The C6-methyl group contributes to hydrophobic interactions. Modifying this position can impact binding affinity and the overall conformational preference of the inhibitor.

-

Table 1: Representative SAR Data for 2-Anilinopyrimidine Analogs as Kinase Inhibitors

(Data synthesized from representative findings in cited literature)

| Compound Class | R² (Aniline) Substituent | R⁵ (Pyrimidine) | Target Kinase | IC₅₀ (nM) | Reference |

| A | 3-Chloro | H | mGlu5 | 50 | [10] |

| B | Unsubstituted | H | mGlu5 | >10,000 | [10] |

| C | 4-Sulfamoyl | 6-([1,1'-biphenyl]-3-yl) | CDK2 | 44 | [11][12] |

| D | 4-Sulfamoyl | 6-([1,1'-biphenyl]-3-yl) | CDK1 | 86,000 | [11][12] |

| E | Unsubstituted | CN | CDK9 | 21 | [2][6] |

| F | 3,5-Dimethoxy | H | c-Src | Potent | [8] |

Note: This table includes analogs from the broader 2-anilinopyrimidine class to illustrate key SAR principles that are directly applicable to the 5,6-dimethylpyrimidin-4(3H)-one core.

Protocols for Biological Evaluation

A rigorous and logical workflow is essential to validate the activity of newly synthesized compounds. This process begins with biochemical assays to confirm direct target engagement and progresses to cell-based assays to measure physiological effects.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a standard method to determine the IC₅₀ value of a compound, which is the concentration required to inhibit 50% of the kinase's enzymatic activity.[13]

Rationale: This is a direct measure of target engagement. By using purified recombinant kinase, the assay isolates the interaction between the compound and its intended target, eliminating confounding factors from a complex cellular environment. The use of radiolabeled ATP ([γ-³³P]ATP) provides a highly sensitive and quantitative readout of substrate phosphorylation.

Step-by-Step Methodology:

-

Assay Buffer Preparation: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute these into the assay buffer to achieve the final desired concentrations.

-

Reaction Mixture Assembly: In a 96-well plate, combine the following components:

-

Purified recombinant kinase (e.g., CDK9/Cyclin T1).

-

Specific peptide or protein substrate.

-

Test compound at various concentrations (include a DMSO-only vehicle control for 0% inhibition and a potent known inhibitor or no-enzyme control for 100% inhibition).

-

-

Reaction Initiation: Initiate the phosphorylation reaction by adding a solution containing both non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration should be near its Kₘ for the kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose filter paper.

-

Separation and Detection: If using filter paper, wash extensively with phosphoric acid to remove unreacted [γ-³³P]ATP, leaving only the radiolabeled phosphorylated substrate bound to the paper.

-

Quantification: Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a clinically and commercially significant class of compounds. Their success is built upon a foundation of favorable physicochemical properties, straightforward synthesis, and a well-understood mechanism of action for kinase inhibition. The extensive SAR knowledge allows for the rational design of derivatives with improved potency and selectivity.

Future research in this area will likely focus on:

-

Targeting Kinase Mutants: Developing next-generation inhibitors that are active against drug-resistant kinase mutations that arise during cancer therapy.

-

Enhancing Selectivity: Fine-tuning substitutions to create highly selective inhibitors, thereby minimizing off-target effects and improving the therapeutic window.

-

Exploring New Therapeutic Areas: While oncology is the primary focus, the diverse biological activities of anilinopyrimidines suggest potential applications in treating inflammatory, infectious, and neurodegenerative diseases.[1][14]

This guide provides the foundational knowledge and practical protocols for researchers to effectively explore and exploit the vast potential of this privileged scaffold in modern drug discovery.

References

- Gibbson, A. et al. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Vertex AI Search.

- Abdel-Maksoud, M. S. et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI.

- Jo, H. et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed.

- Jo, H. et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. PubMed.

- Pathak, S., Pandey, R., & Agrawal, N. (2023). Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. Letters in Organic Chemistry, 20(10), 931-944.

- Yadav, P. & Singh, R. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews.

- Ohno, H. et al. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. PubMed.

- Sivaprakasam, M. et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PubMed.

- BenchChem (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. BenchChem.

-

Loidl, G. et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][7]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. PubMed. Available at: .

- Romagnoli, R. et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central.

- Muro, T. et al. (1986). Studies on antiallergy agents. III. Synthesis of 2-anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acids and related compounds. PubMed.

- Wang, S. et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed.

- Sivaprakasam, M. et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH.

- S L, D. et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. RSC Publishing.

- Brancale, A. et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. NIH.

- Kumar, D. et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. PubMed.

- Li, L. et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed.

- Hsieh, P. et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH.

- Wolkenberg, S. E. et al. (2008). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. NIH.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]

- 7. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Characterization of 2-anilino-5,6-dimethylpyrimidin-4(3H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-anilino-5,6-dimethylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and biological activity. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra. The information presented herein is synthesized from established spectroscopic principles and data from closely related pyrimidine derivatives.

Introduction to this compound

Pyrimidine derivatives are a critical class of compounds in pharmaceutical sciences, forming the core structure of many bioactive molecules, including anticancer and antimicrobial agents.[1][2][3][4] The title compound, this compound, possesses a pyrimidinone scaffold substituted with an anilino group and two methyl groups. The presence of the anilino moiety suggests potential applications as a kinase inhibitor, a common motif in this class of drugs.[5] Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound, which are prerequisites for any further biological evaluation.

This guide will explore the key spectroscopic features of this compound, providing a foundational understanding for researchers and professionals in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] Both ¹H and ¹³C NMR provide detailed information about the molecular framework, the chemical environment of individual atoms, and their connectivity.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., NH).

-

¹H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

Caption: Workflow for NMR Spectroscopic Analysis.

Expected ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound in DMSO-d₆ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet | 1H | N3-H (pyrimidinone ring) |

| ~9.0 | Singlet | 1H | N-H (anilino group) |

| ~7.6 | Doublet | 2H | ortho-Protons (aniline ring) |

| ~7.2 | Triplet | 2H | meta-Protons (aniline ring) |

| ~6.9 | Triplet | 1H | para-Proton (aniline ring) |

| ~2.1 | Singlet | 3H | C6-CH₃ |

| ~1.9 | Singlet | 3H | C5-CH₃ |

Rationale for Assignments: The N-H protons are expected to be downfield due to their acidic nature and potential for hydrogen bonding with the DMSO solvent. The aromatic protons of the anilino group will show characteristic splitting patterns (doublet and triplets). The methyl groups at C5 and C6 are in different electronic environments and are thus expected to have slightly different chemical shifts.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C4 (C=O) |

| ~160 | C2 (C-NHPh) |

| ~155 | C6 (C-CH₃) |

| ~140 | C1' (ipso-carbon of aniline) |

| ~129 | C3'/C5' (meta-carbons of aniline) |

| ~122 | C4' (para-carbon of aniline) |

| ~119 | C2'/C6' (ortho-carbons of aniline) |

| ~110 | C5 (C-CH₃) |

| ~20 | C6-CH₃ |

| ~15 | C5-CH₃ |

Rationale for Assignments: The carbonyl carbon (C4) is expected to be the most downfield signal. The carbons of the pyrimidine ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The anilino and methyl carbons will appear at their characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[6][7] The vibrations of specific bonds correspond to absorption of infrared radiation at characteristic frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for IR Spectroscopic Analysis.

Expected IR Spectral Data

The IR spectrum of this compound is expected to display the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Anilino and Pyrimidinone N-H |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl C-H |

| ~1680 | C=O stretching | Pyrimidinone carbonyl |

| 1620-1580 | C=N and C=C stretching | Pyrimidine and Aniline rings |

| 1550-1500 | N-H bending | N-H |

| 1350-1200 | C-N stretching | Anilino and Pyrimidine C-N |